N-[2-(3-fluorophenyl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors. For example, a cyclohexane derivative can be reacted with an isoquinoline derivative under acidic or basic conditions to form the spirocyclic structure.
Introduction of Functional Groups: The fluorophenyl and methoxyethyl groups can be introduced through nucleophilic substitution reactions. Reagents such as fluorobenzene and methoxyethyl chloride can be used in the presence of a base to achieve these substitutions.
Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others. For example, the methoxy group can be substituted with other alkoxy groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases. Its unique structure may provide enhanced binding affinity and selectivity for biological targets.
Pharmacology: Researchers can study the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s spirocyclic structure can be explored for the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide: shares similarities with other spirocyclic compounds, such as spiro[cyclohexane-1,3’-pyrrolidine] and spiro[cyclohexane-1,3’-piperidine].
Uniqueness
- The presence of the fluorophenyl and methoxyethyl groups in N-[2-(3-fluorophenyl)ethyl]-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and may contribute to its potential applications in various fields.
Properties
Molecular Formula |
C26H31FN2O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H31FN2O3/c1-32-17-16-29-25(31)22-11-4-3-10-21(22)23(26(29)13-5-2-6-14-26)24(30)28-15-12-19-8-7-9-20(27)18-19/h3-4,7-11,18,23H,2,5-6,12-17H2,1H3,(H,28,30) |
InChI Key |
CVALPXNQTWFQHB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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